N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The benzo[d][1,3]dioxole-5-carbaldehyde is then reacted with isobutylamine and sulfamoyl chloride under controlled conditions to introduce the sulfamoyl group .
Formation of the Final Compound:
Industrial Production Methods:
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:
-
Formation of Benzo[d][1,3]dioxole-5-carbaldehyde:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules with potential biological activities .
Biology:
- It has been studied for its antiparasitic and antitumor activities, showing promise in the treatment of diseases like trypanosomiasis and certain cancers .
Medicine:
- The compound’s potential as an anticancer agent is being explored, particularly its ability to induce apoptosis in cancer cells .
Industry:
Mechanism of Action
The mechanism of action of N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves several molecular targets and pathways:
-
Inhibition of Enzymes:
-
Induction of Apoptosis:
-
Antiparasitic Activity:
Comparison with Similar Compounds
-
Piperine:
-
Benzo[d][1,3]dioxole-5-carbaldehyde:
-
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide:
Uniqueness:
N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of the sulfamoyl and benzodioxole moieties, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is structurally characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a sulfamoyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase and other enzyme activities, leading to altered cellular processes.
- Cell Cycle Arrest : Studies have indicated that this compound may induce cell cycle arrest in cancer cells, promoting apoptosis through mitochondrial pathways.
- Anti-inflammatory Effects : The benzo[d][1,3]dioxole moiety has been associated with anti-inflammatory properties, potentially reducing cytokine production in inflammatory conditions.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Cancer Cell Lines : In vitro studies using human breast cancer cell lines demonstrated that this compound induced significant cytotoxicity. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant decrease in paw edema and inflammatory cytokines. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
- Enzyme Interaction Studies : Kinetic assays showed that this compound effectively inhibits carbonic anhydrase activity, suggesting potential applications in conditions where modulation of acid-base balance is required.
Properties
IUPAC Name |
N-[2-(2-methylpropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-10(2)8-16-22(18,19)6-5-15-14(17)11-3-4-12-13(7-11)21-9-20-12/h3-4,7,10,16H,5-6,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGDJOBZKUCDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.